3-iodo-1-(triisopropylsilyl)-1H-pyrrole
Description
Properties
Molecular Formula |
C13H24INSi |
|---|---|
Molecular Weight |
349.33 g/mol |
IUPAC Name |
(3-iodopyrrol-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H24INSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 |
InChI Key |
SOHKSTGARVFEGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)I |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Applications
3-Iodo-1-(triisopropylsilyl)-1H-pyrrole serves as a versatile building block in organic synthesis. Its structure allows for participation in various coupling reactions, which are essential for constructing complex molecular architectures.
Coupling Reactions
The compound is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These processes allow for the formation of carbon-carbon bonds, facilitating the synthesis of more complex heterocycles and pharmaceuticals. For instance, the iodide moiety can be easily replaced by other nucleophiles, expanding the diversity of synthesized compounds .
Electrophilic Substitution
The presence of the triisopropylsilyl group enhances the electrophilic substitution reactions of the pyrrole ring. This modification allows for better solubility and stability in various solvents, making it suitable for further functionalization .
Medicinal Chemistry
The medicinal potential of 3-iodo-1-(triisopropylsilyl)-1H-pyrrole is noteworthy due to its incorporation into biologically active compounds.
Anticancer Activity
Research has indicated that derivatives of pyrrole structures exhibit significant anticancer properties. For example, pyrrolo[2,3-b]pyridine derivatives have shown promising results against various cancer cell lines due to their ability to inhibit specific enzymes involved in cancer progression . The incorporation of 3-iodo-1-(triisopropylsilyl)-1H-pyrrole into these frameworks could enhance their efficacy.
Neuropharmacological Effects
Pyrrole derivatives have been studied for their neuropharmacological effects, including anticonvulsant and analgesic activities. The structural modifications provided by 3-iodo-1-(triisopropylsilyl)-1H-pyrrole may lead to improved bioactivity profiles compared to traditional compounds.
Synthesis of Bioactive Compounds
A notable study involved using 3-iodo-1-(triisopropylsilyl)-1H-pyrrole as a precursor to synthesize novel pyrrolo[2,3-b]pyridine derivatives with enhanced pharmacological properties. The synthetic route included a palladium-catalyzed coupling with potassium methyl malonate, demonstrating high yields and efficiency .
Development of Functional Materials
In materials science, 3-iodo-1-(triisopropylsilyl)-1H-pyrrole has been explored for developing functional materials such as polymers and organic light-emitting diodes (OLEDs). The unique electronic properties conferred by the iodine and silyl groups contribute to improved performance in electronic applications.
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
- The iodo substituent offers superior leaving-group ability compared to bromine, facilitating nucleophilic aromatic substitution and metal-catalyzed couplings .
- The nitro group introduces strong electron-withdrawing effects, altering reactivity toward electrophilic attacks .
- TIPS consistently provides steric protection, though its stability varies with reaction conditions (e.g., acidic nitration vs. bromination) .
Reactivity Comparison :
- Cross-Coupling: The iodo derivative is more reactive in Sonogashira couplings (50% yield) compared to bromo analogs, which show lower efficiency .
- Stability : TIPS protection fails under strongly acidic or high-temperature conditions (e.g., Heck reactions), whereas bromination and nitration proceed with partial retention of the group .
Spectroscopic Data
Notes:
- Direct NMR data for the iodo compound are lacking, but iodine’s inductive effect is expected to deshield adjacent protons and carbons.
Preparation Methods
Reaction Mechanism and Procedure
The most widely reported method for synthesizing 3-iodo-1-(triisopropylsilyl)-1H-pyrrole involves electrophilic aromatic iodination of 1-(triisopropylsilyl)pyrrole (TIPS-pyrrole) using NIS. This reaction proceeds via an electrophilic substitution mechanism, where NIS acts as an iodinating agent in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
-
Reactant Preparation : A solution of 1-(triisopropylsilyl)pyrrole (10.2 mmol) in anhydrous DMF (52 mL) is cooled to 0°C under an argon atmosphere.
-
Iodination : NIS (10.2 mmol) is added in batches, and the mixture is stirred for 2 hours at 0°C.
-
Workup : The reaction is quenched with saturated sodium bicarbonate, extracted with diethyl ether, and dried over sodium sulfate.
-
Purification : The crude product is concentrated and purified via column chromatography to yield 3-iodo-1-(triisopropylsilyl)-1H-pyrrole as a pale yellow oil (56% yield).
The steric bulk of the triisopropylsilyl (TIPS) group directs electrophilic attack to the 3-position of the pyrrole ring, ensuring regioselectivity. DMF enhances the solubility of NIS and stabilizes the iodonium ion intermediate.
Yield Optimization Strategies
Yields depend critically on reaction parameters:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 0°C | Minimizes side reactions |
| Solvent | Anhydrous DMF | Enhances NIS solubility |
| Stoichiometry | 1:1 NIS:TIPS-pyrrole | Prevents over-iodination |
| Atmosphere | Argon | Avoids moisture/O₂ interference |
Increasing the reaction temperature beyond 0°C leads to decomposition, while sub-stoichiometric NIS results in incomplete conversion.
Alternative Synthetic Routes
Halogen Exchange Reactions
Bromo-to-iodo exchange has been explored but is limited by the instability of intermediate bromopyrroles. For example, 3-bromo-1-(triisopropylsilyl)pyrrole can undergo Finkelstein reaction with sodium iodide in acetone, but this method yields <30% due to competing elimination.
Silylation of Pre-Iodinated Pyrroles
Direct silylation of 3-iodopyrrole with triisopropylsilyl chloride (TIPSCl) faces challenges:
-
The electron-withdrawing iodine atom deactivates the pyrrole ring, reducing nucleophilicity at the 1-position.
-
Base catalysts (e.g., imidazole) required for silylation may promote side reactions.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| NIS Iodination | 56 | High regioselectivity, scalable | Requires anhydrous conditions |
| Halogen Exchange | <30 | Avoids electrophilic conditions | Low yield, unstable intermediates |
| Direct Silylation | Not reported | Theoretically straightforward | Impractical due to low reactivity |
The NIS method remains superior in yield and practicality, though it demands rigorous exclusion of moisture.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What is the role of the triisopropylsilyl (TIPS) group in stabilizing 3-iodo-1-(triisopropylsilyl)-1H-pyrrole during synthesis?
The TIPS group acts as a steric protecting group, shielding the pyrrole nitrogen and directing reactivity to the C3 position. This enables regioselective functionalization, such as halogen-metal exchange or cross-coupling reactions, by preventing undesired side reactions at the nitrogen site. The bulky TIPS group also simplifies purification by increasing the compound's volatility .
Q. What are common synthetic routes to prepare 3-iodo-1-(triisopropylsilyl)-1H-pyrrole?
A standard method involves halogenation of 1-(triisopropylsilyl)-1H-pyrrole using iodine or iodinating agents under controlled conditions. Alternatively, lithiation of 3-bromo-1-(triisopropylsilyl)-1H-pyrrole followed by iodine quenching can yield the iodinated derivative. These routes leverage the TIPS group's stability under harsh reaction conditions .
Q. How is the structure and purity of 3-iodo-1-(triisopropylsilyl)-1H-pyrrole confirmed experimentally?
Characterization typically employs NMR and NMR to verify substitution patterns and TIPS group integrity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups. Thin-layer chromatography (TLC) and HPLC are used to assess purity .
Advanced Research Questions
Q. How can regioselective functionalization at the C3 position be achieved using 3-iodo-1-(triisopropylsilyl)-1H-pyrrole?
The iodine atom at C3 serves as a handle for halogen-metal exchange (e.g., using -BuLi) to generate a C3-lithiated intermediate. Subsequent reaction with electrophiles (e.g., boronic acids, aldehydes) introduces diverse substituents. The TIPS group remains intact during these transformations, enabling iterative functionalization .
Q. What strategies optimize low-yielding cross-coupling reactions involving 3-iodo-1-(triisopropylsilyl)-1H-pyrrole?
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful optimization of catalysts (e.g., Pd(PPh)), bases (e.g., KCO), and solvents (e.g., THF/toluene mixtures). Microwave-assisted synthesis or pre-forming the boronic acid derivative (e.g., via lithiation-borylation) can improve yields from <30% to >70% .
Q. How does the electronic structure of 3-iodo-1-(triisopropylsilyl)-1H-pyrrole influence its redox behavior?
Density functional theory (DFT) calculations reveal that the TIPS group minimally perturbs the pyrrole ring's electron density, while the iodine atom introduces a slight electron-withdrawing effect. Cyclic voltammetry (CV) studies show quasi-reversible oxidation waves, with redox potentials tunable via substituent modification .
Q. What are the challenges in synthesizing boronic acid derivatives of 3-iodo-1-(triisopropylsilyl)-1H-pyrrole, and how are they addressed?
Direct borylation of the iodinated pyrrole often suffers from low efficiency due to steric hindrance. A two-step approach—lithiation followed by treatment with trimethyl borate—yields the boronic acid derivative (e.g., 3-boronic acid-1-TIPS-pyrrole), which is critical for Suzuki couplings .
Q. How can spectroelectrochemical methods elucidate the mixed-valence states of ferrocene-functionalized derivatives?
Stepwise oxidation of diferrocenyl-TIPS-pyrrole derivatives generates mixed-valence cations. UV-vis-NIR spectroscopy tracks intervalence charge-transfer (IVCT) bands, while Hush analysis classifies the electronic coupling (Class II in Robin-Day classification). These studies inform applications in molecular electronics .
Methodological Considerations
Q. What precautions are necessary when handling 3-iodo-1-(triisopropylsilyl)-1H-pyrrole in air-sensitive reactions?
Strict inert atmosphere conditions (argon/glovebox) are required due to the sensitivity of lithiated intermediates. Quenching reactions with degassed solvents (e.g., THF) and avoiding protic contaminants ensures reproducibility in halogen-metal exchange steps .
Q. How do steric effects of the TIPS group impact computational modeling of pyrrole derivatives?
DFT calculations must account for the TIPS group's conformational flexibility. Constrained geometry optimizations and van der Waals radius corrections improve agreement between calculated (e.g., vertical excitation energies) and experimental UV-vis data .
Data Contradictions and Resolution
Q. Why do reported yields for cross-coupling reactions vary widely (e.g., 27% vs. 73%)?
Discrepancies arise from differences in catalyst loading, solvent purity, and substrate ratios. Systematic screening (e.g., Design of Experiments) identifies optimal parameters, such as higher boronic acid equivalents (1.5–2.0 equiv) and prolonged reaction times (24–48 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
